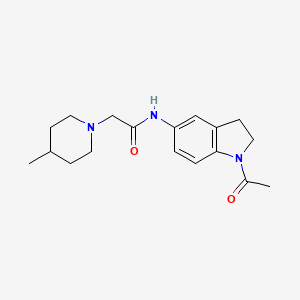

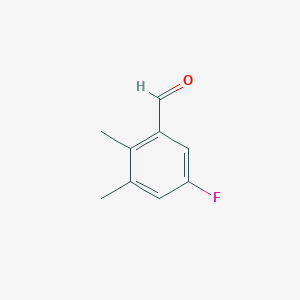

N-(1-乙酰基-2,3-二氢吲哚-5-基)-2-(4-甲基哌啶-1-基)乙酰胺

货号 B2385101

CAS 编号:

670270-78-7

分子量: 315.417

InChI 键: SZLNRNDIZJCVPE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperidin-1-yl)acetamide, also known as ALKS 5461, is a novel drug that has been developed for the treatment of depression. It is a combination of two drugs, buprenorphine, and samidorphan. The drug has been developed by Alkermes, Inc., and has undergone several clinical trials to test its efficacy in treating depression.

科学研究应用

Application in Neuroprotection and Antioxidant Properties

- Scientific Field : Neurology and Biochemistry .

- Summary of the Application : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

- Methods of Application : The compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy is proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .

- Results or Outcomes : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Melatonin Receptor Binding Affinity

- Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : 2,3-Dihydroindole derivatives can be used in the synthesis of new analogs of the endogenous hormone melatonin . These analogs can have improved binding affinity to melatonin receptors, which could potentially enhance their therapeutic effects .

- Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also shown .

- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Alkaloid Synthesis

- Scientific Field : Organic Chemistry .

- Summary of the Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .

- Methods of Application : The synthesis of indole derivatives involves the construction of indoles as a moiety in selected alkaloids .

- Results or Outcomes : The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Melatonin-Based Bivalent Ligands

- Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : 2,3-Dihydroindole derivatives can be used in the synthesis of melatonin-based bivalent ligands . These ligands demonstrate improved ocular hypotensive, antioxidant, and neuroprotective properties .

- Methods of Application : The synthetic strategy involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was also shown .

- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Treatment of Various Disorders

- Scientific Field : Pharmacology .

- Summary of the Application : Indole derivatives, including 2,3-Dihydroindole derivatives, have been used for the treatment of various disorders in the human body . They have attracted increasing attention in recent years due to their diverse biological and clinical applications .

- Methods of Application : The application of indole derivatives as biologically active compounds involves their synthesis and subsequent testing for their effects on various disorders .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

属性

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-13-5-8-20(9-6-13)12-18(23)19-16-3-4-17-15(11-16)7-10-21(17)14(2)22/h3-4,11,13H,5-10,12H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLNRNDIZJCVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperidin-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)

![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)

![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)